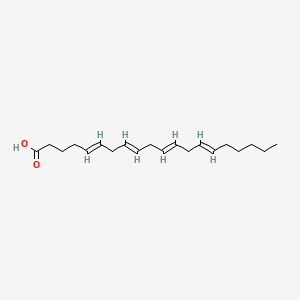

5,8,11,14-Eicosatetraenoic acid

Beschreibung

An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7771-44-0 |

|---|---|

Molekularformel |

C20H32O2 |

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

InChI-Schlüssel |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Physikalische Beschreibung |

Liquid; [Merck Index] Liquid |

Dampfdruck |

0.00000015 [mmHg] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual Nature of 5,8,11,14-Eicosatetraenoic Acid: A Technical Guide to its Biological Functions and Investigative Methodologies

Abstract

5,8,11,14-Eicosatetraenoic acid, more commonly known as arachidonic acid (AA), is a polyunsaturated omega-6 fatty acid that holds a central and multifaceted role in cellular physiology and pathophysiology.[1][2] While an essential component of cell membranes, its liberation and subsequent metabolism give rise to a plethora of bioactive lipid mediators, collectively termed eicosanoids, which are pivotal in regulating a wide array of biological processes.[3][4] This technical guide provides an in-depth exploration of the diverse biological functions of arachidonic acid, from its critical role in inflammatory cascades and immune responses to its nuanced involvement in neuronal signaling, cardiovascular homeostasis, and cancer biology. Furthermore, this guide serves as a practical resource for researchers, scientists, and drug development professionals by detailing robust, field-proven methodologies for the extraction, quantification, and functional analysis of arachidonic acid and its metabolites. The experimental protocols are presented with an emphasis on the causality behind methodological choices, ensuring a self-validating system for reliable and reproducible scientific inquiry.

Introduction: The Central Role of Arachidonic Acid in Cellular Signaling

Arachidonic acid is a 20-carbon polyunsaturated fatty acid that is primarily esterified in the sn-2 position of membrane phospholipids, where it contributes to the fluidity and flexibility of the cell membrane.[1][5] The concentration of free arachidonic acid within the cell is typically low under resting conditions.[2][5] However, upon cellular stimulation by a variety of signals, including neurotransmitters, hormones, and inflammatory stimuli, arachidonic acid is liberated from the membrane by the action of phospholipase A2 (PLA2) enzymes.[4][6] This release is the rate-limiting step in the generation of a diverse family of potent signaling molecules known as eicosanoids.[7] The metabolism of free arachidonic acid proceeds down three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, each producing distinct classes of eicosanoids with unique biological activities.[8][9]

// Nodes Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; COX_Pathway [label="Cyclooxygenase (COX) Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX_Pathway [label="Lipoxygenase (LOX) Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450_Pathway [label="Cytochrome P450 (CYP450) Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Thromboxanes [label="Prostaglandins &\nThromboxanes", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes_Lipoxins [label="Leukotrienes &\nLipoxins", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; EETs_HETEs [label="EETs & 20-HETE", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Membrane_Phospholipids -> Arachidonic_Acid [label="PLA2", color="#5F6368"]; Arachidonic_Acid -> COX_Pathway [color="#4285F4"]; Arachidonic_Acid -> LOX_Pathway [color="#EA4335"]; Arachidonic_Acid -> CYP450_Pathway [color="#34A853"]; COX_Pathway -> Prostaglandins_Thromboxanes [label="Prostaglandin H Synthase", color="#4285F4"]; LOX_Pathway -> Leukotrienes_Lipoxins [label="5-LOX, 12-LOX, 15-LOX", color="#EA4335"]; CYP450_Pathway -> EETs_HETEs [label="Epoxygenases &\nHydroxylases", color="#34A853"]; }

Figure 1: Overview of the major metabolic pathways of arachidonic acid.

Biological Functions of Arachidonic Acid and its Metabolites

The biological effects of arachidonic acid are largely mediated by its eicosanoid derivatives, which act as local hormones and signaling molecules in a wide range of physiological and pathological processes.[3][4] These molecules often act as autocrine or paracrine signaling agents, impacting their cells of origin or neighboring cells.[3]

Inflammation and Immunity

Arachidonic acid metabolites are central players in the inflammatory response.[7][10] The COX pathway produces prostaglandins, such as PGE2 and PGI2, which are potent vasodilators and contribute to the redness, swelling, and pain associated with inflammation.[11] Thromboxanes, also produced via the COX pathway, are involved in platelet aggregation and thrombosis.[7] The LOX pathway generates leukotrienes, with leukotriene B4 (LTB4) being a powerful chemoattractant for neutrophils, and cysteinyl leukotrienes (LTC4, LTD4, LTE4) contributing to bronchoconstriction and increased vascular permeability in allergic reactions.[3][8][11] Conversely, the LOX pathway also produces lipoxins, which are anti-inflammatory and play a crucial role in the resolution of inflammation.[8]

Central Nervous System

In the brain, arachidonic acid is a key component of neuronal membranes and acts as a signaling molecule in synaptic transmission.[6][12][13] It can modulate the activity of ion channels and protein kinases, and its release is stimulated by neurotransmitter-mediated increases in intracellular calcium.[6] The eicosanoids derived from arachidonic acid are also active in the central nervous system, with prostaglandins being implicated in fever, pain perception, and neuroinflammation.[4][14] Altered arachidonic acid metabolism has been linked to several neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and seizures.[6][12][14]

Cardiovascular System

The metabolites of arachidonic acid play complex and often opposing roles in the regulation of cardiovascular function.[9][15] Prostaglandins and epoxyeicosatrienoic acids (EETs) produced by the CYP450 pathway can act as vasodilators, contributing to the regulation of blood pressure and regional blood flow.[9][15] In contrast, thromboxanes and some leukotrienes are potent vasoconstrictors and promote platelet aggregation, which can contribute to thrombotic events.[7][15] The balance between these pro- and anti-thrombotic and vasoactive eicosanoids is critical for maintaining cardiovascular homeostasis, and dysregulation of these pathways is implicated in atherosclerosis, hypertension, and myocardial infarction.[15][16]

Cancer Biology

Emerging evidence points to a significant role for arachidonic acid metabolism in the development and progression of various cancers.[17] Overexpression of COX-2 has been observed in several types of tumors, and the resulting increase in prostaglandin production can promote cell proliferation, angiogenesis, and inhibit apoptosis. Similarly, products of the LOX pathway, such as 5-HETE and LTB4, have been shown to stimulate cancer cell growth and survival.[18] The pro-inflammatory environment created by eicosanoids can also contribute to tumorigenesis.[17] Consequently, targeting the enzymes of the arachidonic acid cascade has become a promising strategy for cancer therapy and prevention.

Experimental Methodologies for Studying Arachidonic Acid Functions

A thorough understanding of the biological roles of arachidonic acid and its metabolites necessitates robust and reliable experimental methodologies. This section provides a technical guide to key experimental protocols, from the initial extraction and quantification to the functional characterization of these lipid mediators.

Extraction and Quantification of Arachidonic Acid and Eicosanoids

Accurate quantification of the often low-abundance and labile eicosanoids is critical for understanding their roles in biological systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific analysis of a broad spectrum of arachidonic acid metabolites.[2][3]

Table 1: Comparison of Analytical Methods for Arachidonic Acid and its Metabolites

| Method | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and specificity; allows for simultaneous quantification of multiple analytes; requires minimal sample preparation.[2] | High initial instrument cost. |

| GC-MS | High resolution and sensitivity. | Requires derivatization, which can be time-consuming and may not be suitable for thermally unstable compounds.[2] |

| ELISA | High-throughput and relatively inexpensive. | Prone to cross-reactivity; generally measures a single analyte at a time; can be less reproducible.[2] |

Step-by-Step Protocol: Solid-Phase Extraction and LC-MS/MS Analysis of Eicosanoids from Cell Culture Supernatants

Rationale: This protocol utilizes solid-phase extraction (SPE) to concentrate and purify eicosanoids from a complex biological matrix, followed by highly sensitive and specific quantification using LC-MS/MS. The use of deuterated internal standards is crucial for accurate quantification by correcting for sample loss during extraction and variations in instrument response.

-

Sample Collection and Preparation:

-

Collect cell culture supernatant and centrifuge to remove cellular debris.

-

Add a mixture of deuterated internal standards for each class of eicosanoids to be quantified.

-

Acidify the sample to a pH of ~3.5 with formic acid to protonate the carboxylic acid groups of the eicosanoids, which enhances their retention on the SPE column.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the eicosanoids with a higher concentration of methanol or methyl formate.[1]

-

Dry the eluate under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto a reverse-phase C18 liquid chromatography column.

-

Separate the eicosanoids using a gradient of increasing organic solvent (e.g., acetonitrile/methanol) in water, both containing a small amount of formic or acetic acid to improve peak shape.

-

Detect and quantify the eluting eicosanoids using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. For each analyte, a specific precursor ion to product ion transition is monitored.

-

// Nodes Sample_Collection [label="Sample Collection\n(e.g., Cell Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Internal_Standard [label="Addition of Deuterated\nInternal Standards", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Separation [label="Liquid Chromatography (LC)\nSeparation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS_Detection [label="Tandem Mass Spectrometry (MS/MS)\nDetection and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];

// Edges Sample_Collection -> Internal_Standard [color="#5F6368"]; Internal_Standard -> SPE [color="#5F6368"]; SPE -> LC_Separation [color="#5F6368"]; LC_Separation -> MS_Detection [color="#5F6368"]; MS_Detection -> Data_Analysis [color="#5F6368"]; }

Figure 2: Workflow for the quantification of eicosanoids by LC-MS/MS.

Functional Assays to Investigate the Biological Effects of Arachidonic Acid Metabolites

A variety of in vitro assays can be employed to elucidate the specific biological functions of individual eicosanoids.

3.2.1. Cell Proliferation Assay

Rationale: To determine the effect of arachidonic acid or its metabolites on cell growth, a colorimetric assay such as the MTT or WST-1 assay can be used. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the eicosanoid of interest or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Assay: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

3.2.2. Cell Migration (Chemotaxis) Assay

Rationale: The Boyden chamber or Transwell assay is a widely used method to assess the chemotactic properties of eicosanoids like LTB4. This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

Chamber Setup: Place Transwell inserts with a porous membrane (pore size appropriate for the cell type) into the wells of a 24-well plate.

-

Chemoattractant: Add the eicosanoid of interest or a control medium to the lower chamber.

-

Cell Seeding: Seed the cells in serum-free medium in the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration.

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the migrated cells under a microscope or quantify the stain after extraction.

3.2.3. Apoptosis Assay

Rationale: To investigate whether an eicosanoid induces programmed cell death, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method.[1][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Cell Treatment: Treat cells with the eicosanoid of interest or a control for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

3.2.4. In Vitro Angiogenesis (Tube Formation) Assay

Rationale: To assess the pro- or anti-angiogenic effects of eicosanoids, particularly prostaglandins, an in vitro tube formation assay is commonly used.[9][11][17] This assay measures the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of the eicosanoid of interest or a control.

-

Incubation: Incubate the plate for several hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Conclusion and Future Perspectives

This compound is a pivotal molecule in a complex network of signaling pathways that govern a multitude of physiological and pathological processes. Its diverse biological functions, mediated through the actions of its eicosanoid metabolites, underscore the importance of tightly regulated arachidonic acid metabolism for maintaining cellular and organismal homeostasis. The in-depth technical guide provided herein offers a framework for researchers to explore the multifaceted roles of this fascinating lipid molecule. The continued development and application of advanced analytical techniques, coupled with sophisticated in vitro and in vivo models, will undoubtedly lead to a deeper understanding of the intricate mechanisms by which arachidonic acid and its metabolites contribute to health and disease, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

- Katsuki, H., & Okuda, S. (1995). Arachidonic acid as a neurotoxic and neurotrophic substance. PubMed.

- Wikipedia. (n.d.). Eicosanoid. Wikipedia.

- Creative Proteomics. (n.d.). Detection Methods for Arachidonic Acid.

- Al-Harbi, S. S. (2015).

- Creative Proteomics. (n.d.). Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method.

- Salmon, J. A. (1987). Role of arachidonic acid metabolites in inflammatory and thrombotic responses. Portland Press.

- Hsieh, P.-C., et al. (2021). Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. MDPI.

- Tourki, B., et al. (2020). Arachidonic Acid Metabolites in Cardiovascular and Metabolic Diseases. MDPI.

- Tallima, H., & El Ridi, R. (2018). Synopsis of arachidonic acid metabolism: A review. PubMed Central.

- ResearchGate. (n.d.). The overview of eicosanoid synthesis pathways and their receptors....

- Hsieh, P.-C., et al. (2021). Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. PubMed Central.

- ResearchGate. (n.d.). Eicosanoid synthesis pathways. After cell stimulation, arachidonic acid....

- Bosetti, F., et al. (2007). Arachidonic Acid Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models. PubMed Central.

- Greger, M. (2011). Inflammatory Remarks about Arachidonic Acid. NutritionFacts.org.

- Samuelsson, B. (1987).

- Sigma-Aldrich. (n.d.).

- Tallima, H., & El Ridi, R. (2017). Arachidonic acid: Physiological roles and potential health benefits – A review. PubMed Central.

- Higgins, A. J. (1985).

- Wang, D., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. PubMed.

- O'Flaherty, J. T., & Wooten, R. E. (2011).

- Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.

- Potvin, M. A., et al. (2012). A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online.

-

Golebiewska, E. M., & Poole, A. W. (2015). Platelet secretion: From dogma to discovery. Platelets. [Link]

- Creative Proteomics. (n.d.). Metabolism and Detection of Arachidonic Acid.

- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.

- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.

- Thermo Fisher Scientific. (n.d.). In Vitro Angiogenesis Assays. Thermo Fisher Scientific.

- Amsbio. (n.d.). In Vitro Angiogenesis Assays. Amsbio.

- Wang, D., et al. (2023). Arachidonic acid metabolism in health and disease. PubMed Central.

- Kursun, O., et al. (2022). Arachidonic Acid Metabolites in Neurologic Disorders. PubMed.

- Lukiw, W. J. (2018). Dietary arachidonic acid: a Janus face actor in brain and Alzheimer's disease?. OCL.

-

Wang, D., et al. (2018). Arachidonic acid metabolism and its implications on health. PubMed Central. [Link]

- Wang, B., & DuBois, R. N. (2010). Eicosanoids and cancer. PubMed Central.

Sources

- 1. biologi.ub.ac.id [biologi.ub.ac.id]

- 2. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of leukotriene effects on human neutrophil chemotaxis in vitro by differential assessment of cell motility and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. amsbio.com [amsbio.com]

- 16. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a cornerstone of cellular signaling and a pivotal precursor to a vast array of biologically active eicosanoids. Its discovery and the subsequent elucidation of its structure and synthesis pathways have been fundamental to our understanding of inflammation, immunity, and numerous physiological processes. This guide provides a comprehensive technical overview of the historical milestones in the discovery of arachidonic acid, detailed methodologies for its chemical and biochemical synthesis, and robust protocols for its extraction and purification. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding for researchers and professionals in drug development.

Part 1: The Genesis of a Signaling Progenitor: The Discovery of Arachidonic Acid

The journey to understanding arachidonic acid began over a century ago, long before the advent of modern analytical techniques. The narrative of its discovery is a testament to the meticulous and innovative spirit of early biochemists.

Initial Isolation and Naming: A Glimpse into a Novel Lipid

The first successful isolation and characterization of a 20-carbon tetra-unsaturated fatty acid from mammalian tissues was achieved in 1909 by Percival Hartley at the Lister Institute.[1][2] This was a significant feat, accomplished without the aid of chromatography or spectroscopy. The name "arachidonic acid" was later proposed in 1913 by J. Lewkowitsch, drawing a parallel to the known 20-carbon saturated fatty acid, arachidic acid, found in peanuts.[3][4]

The Intricate Puzzle of Structural Elucidation

Determining the precise chemical structure of arachidonic acid proved to be a formidable challenge that spanned several decades. Early studies in the late 19th century on fish oils had hinted at the existence of highly unsaturated fatty acids, but their exact structures remained elusive.[1][3] It wasn't until 1940 that the positions of the four double bonds were definitively established at the 5, 8, 11, and 14 positions of the 20-carbon chain.[2][4] The final piece of the structural puzzle, the confirmation of the all-cis configuration of these double bonds, was solidified with the total synthesis of the molecule in 1961.[1][2]

Early Purification Techniques: The Octobromoarachidic Acid Method

In the absence of modern chromatographic techniques, early researchers relied on chemical derivatization to isolate and purify arachidonic acid. A key method involved the reaction of the unsaturated fatty acid with bromine to form a stable, crystalline derivative. This process yielded octobromoarachidic acid, which could be separated by fractional crystallization.[1] This technique, though laborious, was instrumental in obtaining pure samples of arachidonic acid for structural analysis.

Part 2: The Synthesis of a Key Biological Precursor

The ability to synthesize arachidonic acid, both chemically and biochemically, has been crucial for advancing research into its biological roles and for the development of related therapeutics.

Biochemical Synthesis: The Endogenous Pathway from Linoleic Acid

In mammals, arachidonic acid is primarily synthesized from the essential fatty acid linoleic acid through a series of desaturation and elongation reactions. This pathway is critical as humans cannot synthesize linoleic acid de novo, making it a required dietary component.

The conversion of linoleic acid to arachidonic acid involves the coordinated action of two key enzymes:

-

Δ6-desaturase (FADS2): This enzyme introduces a double bond at the Δ6 position of linoleic acid, converting it to γ-linolenic acid (GLA).

-

Elongase 5 (ELOVL5): This enzyme adds a two-carbon unit to GLA, forming dihomo-γ-linolenic acid (DGLA).

-

Δ5-desaturase (FADS1): This enzyme introduces a final double bond at the Δ5 position of DGLA, yielding arachidonic acid.

Caption: Biochemical synthesis of arachidonic acid from linoleic acid.

Chemical Synthesis: A Retrosynthetic Approach

The total chemical synthesis of arachidonic acid, first achieved in 1961, provided unambiguous proof of its structure. Modern synthetic strategies often employ convergent approaches, building the molecule from smaller, readily available fragments. A common and effective method involves the use of the Wittig reaction to create the characteristic cis double bonds.

This protocol outlines a conceptual pathway for the chemical synthesis of arachidonic acid.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent) A suitable alkyl halide is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base, such as n-butyllithium, to generate the nucleophilic ylide.

Step 2: Wittig Reaction with an Aldehyde The ylide is reacted with an appropriate aldehyde fragment. The choice of reactants is guided by a retrosynthetic analysis of the target arachidonic acid molecule. This reaction forms an alkene with a predominantly cis configuration.

Step 3: Iterative Wittig Reactions and Functional Group Manipulations A series of subsequent Wittig reactions and other chemical transformations, such as oxidations and reductions, are performed to elongate the carbon chain and introduce the remaining double bonds at the correct positions.

Step 4: Final Deprotection and Purification In the final stages, any protecting groups used to mask reactive functional groups are removed, and the final product, arachidonic acid, is purified using techniques like column chromatography.

Caption: Conceptual workflow for the chemical synthesis of arachidonic acid.

Industrial Production: Harnessing Microbial Factories

For large-scale production, microbial fermentation has emerged as a cost-effective and sustainable method. The oleaginous fungus Mortierella alpina is particularly adept at producing high levels of arachidonic acid-rich lipids.

1. Strain Selection and Inoculum Preparation: A high-yield strain of Mortierella alpina is selected and grown on a suitable agar medium to generate a mycelial culture for inoculation.

2. Fermentation: The inoculum is transferred to a large-scale fermenter containing a nutrient-rich medium. Key fermentation parameters such as temperature, pH, and dissolved oxygen are carefully controlled to optimize mycelial growth and lipid accumulation.

3. Biomass Harvesting: After a set fermentation period, the fungal biomass is harvested from the culture medium by filtration or centrifugation.

4. Lipid Extraction: The lipids are extracted from the harvested biomass. This can be achieved using solvent extraction methods, often with a mixture of chloroform and methanol, or by supercritical fluid extraction with carbon dioxide.

5. Saponification and Arachidonic Acid Purification: The extracted lipids are saponified (hydrolyzed with a base) to release the free fatty acids. The arachidonic acid is then purified from the mixture of fatty acids using techniques such as urea adduction, which selectively crystallizes saturated and monounsaturated fatty acids, leaving the polyunsaturated arachidonic acid in the filtrate. Further purification can be achieved by chromatography.

Part 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the extraction and analysis of arachidonic acid, along with a summary of its key physicochemical properties.

Protocol for Extraction and Purification of Arachidonic Acid from Biological Tissues

This protocol is designed for the efficient extraction and purification of arachidonic acid from animal tissues for research purposes.

Materials:

-

Tissue sample (e.g., liver, brain)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Potassium hydroxide solution (in methanol)

-

Hexane

-

Urea

-

Ethanol

-

Solid-phase extraction (SPE) cartridges (C18)

-

Nitrogen gas supply

-

Rotary evaporator

Procedure:

-

Homogenization: Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture.

-

Lipid Extraction (Folch Method):

-

Add 0.9% NaCl solution to the homogenate to create a biphasic system.

-

Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

-

Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

-

Saponification:

-

Redissolve the lipid extract in a methanolic solution of potassium hydroxide.

-

Heat the mixture to hydrolyze the ester linkages, releasing the free fatty acids.

-

-

Extraction of Free Fatty Acids:

-

Acidify the solution and extract the free fatty acids with hexane.

-

Wash the hexane layer with water to remove any remaining impurities.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent.

-

-

Urea Adduction (Optional, for enrichment):

-

Dissolve the fatty acid mixture in a minimal amount of hot ethanol.

-

Add a saturated solution of urea in hot ethanol.

-

Allow the solution to cool slowly. Saturated and monounsaturated fatty acids will form crystalline adducts with urea, while arachidonic acid remains in the solution.

-

Separate the crystals by filtration and recover the arachidonic acid-enriched filtrate.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the fatty acid sample (dissolved in a suitable solvent) onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove nonpolar impurities.

-

Elute the arachidonic acid with a more polar solvent, such as methanol or acetonitrile.

-

-

Final Analysis: The purity of the isolated arachidonic acid can be assessed by gas chromatography-mass spectrometry (GC-MS) after conversion to its methyl ester.

Physicochemical Properties of Arachidonic Acid

A thorough understanding of the physicochemical properties of arachidonic acid is essential for its handling, formulation, and in vitro studies.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₂ | [5] |

| Molecular Weight | 304.47 g/mol | [5] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Melting Point | -49.5 °C | [5] |

| Boiling Point | 169-171 °C at 0.15 mmHg | [5] |

| Density | 0.922 g/mL at 20 °C | [4] |

| Refractive Index | 1.4871 at 20 °C | [4] |

| pKa | ~4.75 | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents. | [2][6] |

Arachidonic Acid Signaling Pathways

Arachidonic acid is a precursor to a wide range of potent signaling molecules known as eicosanoids. These are synthesized via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

Caption: Major enzymatic pathways of arachidonic acid metabolism.

Conclusion

The discovery and synthesis of arachidonic acid represent a significant chapter in the history of biochemistry and pharmacology. From its initial isolation using classical chemical techniques to its large-scale production through modern biotechnology, our ability to study and manipulate this crucial molecule has expanded dramatically. The detailed protocols and pathways outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for their work with arachidonic acid and its myriad of bioactive derivatives. A deep understanding of its origins and synthesis is paramount to unlocking new therapeutic strategies targeting the complex signaling networks it governs.

References

-

Murphy, R. C., & O'Donnell, V. B. (2016). The discovery and early structural studies of arachidonic acid. Journal of lipid research, 57(7), 1105–1115. [Link]

-

Martin, S. A., Brash, A. R., & Murphy, R. C. (2016). The Discovery and Early Structural Studies of Arachidonic Acid. Journal of lipid research, 57(7), 1126–1132. [Link]

-

Murphy, R. C., & O'Donnell, V. B. (2016). The discovery and early structural studies of arachidonic acid. Journal of lipid research, 57(7), 1105–1115. [Link]

-

Pauling, L. (n.d.). Where was arachidonic acid found by Linus Pauling? Homework.Study.com. [Link]

-

Biocrates Life Sciences AG. (2020, December 17). Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling. [Link]

-

The Good Scents Company. (n.d.). arachidonic acid. [Link]

-

MP Biomedicals. (n.d.). Arachidonic Acid. [Link]

Sources

- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent oxygenation of arachidonic acid by 5-lipoxygenase and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

The Pivotal Role of Arachidonic Acid in Cellular Signaling: A Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of the multifaceted role of arachidonic acid (AA) in cellular signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of AA release, its complex metabolic pathways, and the subsequent activation of a cascade of signaling events that govern a vast array of physiological and pathological processes. We will explore the causality behind experimental choices in studying this intricate network and provide detailed protocols for key methodologies, ensuring a self-validating system of scientific inquiry.

Introduction: Arachidonic Acid as a Central Signaling Hub

Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid (20:4, n-6), is a ubiquitous component of cell membranes, where it is primarily esterified in the sn-2 position of phospholipids.[1][2] While structurally important for membrane fluidity and integrity, its profound significance lies in its role as a precursor to a vast and diverse family of potent signaling molecules, collectively known as eicosanoids.[1][3][4] The tightly regulated release and metabolism of AA initiate signaling cascades that are fundamental to processes ranging from inflammation and immunity to cardiovascular homeostasis and neuronal activity.[1][5][6][7] Dysregulation of AA signaling is a hallmark of numerous diseases, including inflammatory disorders, cardiovascular disease, neurodegenerative conditions, and cancer, making it a critical area of investigation for therapeutic intervention.[1][5][7][8][9][10]

The Genesis of the Signal: Arachidonic Acid Release from Membrane Stores

The initiation of AA-mediated signaling is critically dependent on its liberation from membrane phospholipids. This crucial step is primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes.[1][6][9][11]

The Key Player: Cytosolic Phospholipase A2 (cPLA2)

The 85-kDa cytosolic PLA2 (cPLA2) is a central mediator of agonist-induced arachidonic acid release in many cell types.[11] Its activation is a multi-step process, providing tight control over the initiation of the signaling cascade.

-

Calcium-Dependent Translocation: An increase in intracellular calcium concentration, often triggered by receptor activation, leads to the binding of Ca2+ to the N-terminal C2 domain of cPLA2.[11] This binding event induces a conformational change, promoting the translocation of cPLA2 from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[11]

-

Phosphorylation-Mediated Activation: Concurrent with calcium-induced translocation, cPLA2 is often phosphorylated by mitogen-activated protein kinases (MAPKs), particularly on serine residue 505 (S505).[11] This phosphorylation event enhances the catalytic activity of the enzyme. The synergistic action of both calcium-dependent translocation and MAPK-mediated phosphorylation is required for the full activation of cPLA2 and robust AA release.[11]

It is important to note that alternative pathways for cPLA2 activation exist, as some stimuli can induce AA release without a global increase in intracellular calcium.[11]

Experimental Workflow: Assessing cPLA2 Activation

Caption: Workflow for analyzing cPLA2 activation.

The Arachidonic Acid Cascade: A Trifurcation of Metabolic Pathways

Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways, each generating a distinct class of bioactive eicosanoids.[1][3][9][12]

The Cyclooxygenase (COX) Pathway: Prostanoid Production

The cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases, catalyze the conversion of AA into the unstable intermediate prostaglandin H2 (PGH2).[1][3][13] PGH2 is then further metabolized by specific synthases into a variety of prostanoids, including:

-

Prostaglandins (PGs): Such as PGD2, PGE2, and PGF2α, which are involved in inflammation, pain, fever, and regulation of blood pressure.[1][14][15]

-

Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation.[1]

-

Thromboxanes (TXs): Such as TXA2, a powerful vasoconstrictor and promoter of platelet aggregation.[1][13]

There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible by inflammatory stimuli.[16] This distinction is the basis for the development of selective COX-2 inhibitors as anti-inflammatory drugs.[1]

The Lipoxygenase (LOX) Pathway: Leukotrienes and Lipoxins

The lipoxygenase (LOX) enzymes catalyze the dioxygenation of AA to form hydroperoxyeicosatetraenoic acids (HPETEs).[1] These are then converted into various bioactive lipids, including:

-

Leukotrienes (LTs): Such as LTB4, LTC4, LTD4, and LTE4, which are potent mediators of inflammation, allergic reactions, and asthma.[3] 5-lipoxygenase (5-LOX) is a key enzyme in the synthesis of leukotrienes.[16]

-

Hydroxyeicosatetraenoic acids (HETEs): Such as 5-HETE, 12-HETE, and 15-HETE, which have diverse roles in inflammation and cell signaling.[1][12]

-

Lipoxins (LXs): Such as LXA4 and LXB4, which are considered pro-resolving mediators that actively counteract inflammation.[3]

The Cytochrome P450 (CYP) Pathway: EETs and 20-HETE

The cytochrome P450 (CYP) monooxygenases represent the third major pathway of AA metabolism.[3][12][17] This pathway generates:

-

Epoxyeicosatrienoic acids (EETs): Produced by CYP epoxygenases, EETs generally exhibit anti-inflammatory and vasodilatory properties.[3][18]

-

20-Hydroxyeicosatetraenoic acid (20-HETE): Produced by CYP ω-hydroxylases, 20-HETE is a potent vasoconstrictor.[3]

Caption: The three major metabolic pathways of arachidonic acid.

Mechanisms of Action: Eicosanoid Signaling

Eicosanoids exert their biological effects by acting as local hormones (autocrine and paracrine signaling) that bind to specific cell surface and intracellular receptors.[19]

G-Protein Coupled Receptors (GPCRs)

The majority of eicosanoid receptors are G-protein coupled receptors (GPCRs).[19][20] These seven-transmembrane domain receptors, upon ligand binding, activate intracellular signaling cascades through different G-protein subtypes (Gs, Gi, Gq).[21] This leads to the modulation of second messengers such as cyclic AMP (cAMP) and intracellular calcium, ultimately resulting in a cellular response.[21][22] The diversity of eicosanoid GPCRs and their coupling to various G-proteins allows for the fine-tuning of cellular responses.[20]

Nuclear Receptors

Some eicosanoids and their metabolites can also directly influence gene expression by binding to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[19] This provides a mechanism for longer-term regulation of cellular function.

Physiological and Pathological Roles of Arachidonic Acid Signaling

The products of arachidonic acid metabolism are involved in a vast array of physiological processes and are central to the pathogenesis of many diseases.

| Process/Disease | Key AA Metabolites Involved | Primary Effects | References |

| Inflammation | Prostaglandins (PGE2), Leukotrienes (LTB4) | Mediate vasodilation, increased vascular permeability, pain, and fever. Chemoattractant for immune cells. | [1][5][14] |

| Cardiovascular Function | Prostacyclin (PGI2), Thromboxane (TXA2), EETs, 20-HETE | Regulation of blood pressure, platelet aggregation, and vascular tone. | [1][7] |

| Neuroinflammation & Neurodegeneration | Prostaglandins, Leukotrienes | Contribute to neuronal damage in conditions like Alzheimer's disease, Parkinson's disease, and cerebral ischemia. | [6][8][12][23] |

| Cancer | Prostaglandin E2 (PGE2), 5-HETE | Can promote cell proliferation, angiogenesis, and metastasis, while inhibiting apoptosis. | [5][10][13][24] |

| Asthma & Allergic Reactions | Leukotrienes (LTC4, LTD4, LTE4) | Potent bronchoconstrictors and mediators of allergic inflammation. | [5][9] |

| Pain | Prostaglandins (PGE2) | Sensitize nociceptive neurons to painful stimuli. | [14] |

| Fever | Prostaglandin E2 (PGE2) | Acts on the hypothalamus to elevate the body's temperature set-point. | [15] |

Methodologies for Studying Arachidonic Acid Signaling

Investigating the complex network of arachidonic acid signaling requires sophisticated analytical techniques.

Quantification of Eicosanoids by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[4][25][26] The low endogenous concentrations and structural similarity of these molecules present analytical challenges that are well-addressed by this technology.[25][26][27]

Protocol: Eicosanoid Profiling by LC-MS/MS

-

Sample Collection and Preparation:

-

Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of polyunsaturated fatty acids.

-

Perform solid-phase extraction (SPE) to isolate lipids and remove interfering substances. The choice of SPE sorbent and elution solvents is critical for efficient recovery of a broad range of eicosanoids.

-

-

Liquid Chromatography (LC) Separation:

-

Employ reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for the separation of eicosanoid isomers.

-

A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.[26]

-

-

Mass Spectrometry (MS) Detection:

-

Utilize a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically in negative ion mode.[26]

-

Develop a multiple reaction monitoring (MRM) method for each eicosanoid of interest. This involves selecting a specific precursor ion and one or more product ions for highly selective and sensitive quantification.

-

Incorporate stable isotope-labeled internal standards for each eicosanoid to ensure accurate quantification by correcting for variations in sample preparation and instrument response.[4]

-

-

Data Analysis:

-

Integrate the chromatographic peaks for each eicosanoid and its corresponding internal standard.

-

Generate a calibration curve using known concentrations of authentic standards to determine the absolute concentration of each eicosanoid in the sample.

-

Therapeutic Targeting of the Arachidonic Acid Pathway

The central role of arachidonic acid metabolites in disease has made this pathway a major focus for drug development.[9][28][29]

-

COX Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen are non-selective COX inhibitors that reduce prostaglandin synthesis, thereby alleviating pain and inflammation.[1][29] Selective COX-2 inhibitors (e.g., celecoxib) were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1]

-

LOX Inhibitors: Drugs that inhibit 5-lipoxygenase or block leukotriene receptors are used in the treatment of asthma.[29]

-

Glucocorticoids: These potent anti-inflammatory agents act, in part, by inhibiting phospholipase A2, thereby blocking the release of arachidonic acid and the production of all downstream eicosanoids.[28][30]

Conclusion and Future Directions

Arachidonic acid and its metabolites form a complex and highly regulated signaling network that is integral to cellular communication in both health and disease. As our understanding of the nuances of this pathway continues to grow, so too will the opportunities for developing more targeted and effective therapeutic interventions. Future research will likely focus on the roles of specific eicosanoids in disease subtypes, the interplay between the different metabolic pathways, and the development of novel drugs that can selectively modulate these potent lipid mediators. The continued advancement of analytical technologies, such as lipidomics, will be instrumental in unraveling the full complexity of the arachidonic acid cascade.[31]

References

- Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed.

- Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease - MDPI.

- Arachidonic acid induces neuronal death through lipoxygenase and cytochrome P450 rather than cyclooxygenase - PubMed.

- Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC.

- Drug modulation - Arachidonic acid derivatives - GP Notebook.

- Arachidonic acid release from NIH 3T3 cells by group-I phospholipase A2: involvement of a receptor-mediated mechanism - PubMed.

- Synopsis of arachidonic acid metabolism: A review - PMC - PubMed Central.

- HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids.

- Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry - eScholarship.

- Phospholipase A2 Signaling and Arachidonic Acid Release - ResearchGate.

- Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models.

- HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids.

- Inflammatory Remarks about Arachidonic Acid - NutritionFacts.org.

- The clinical significance of arachidonic acid metabolites. - Semantic Scholar.

- Arachidonic Acid Metabolites: Function in Neurotoxicity and Inflammation in the Central Nervous System - ResearchGate.

- Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed.

- Arachidonic acid in cell signaling - PubMed.

- Arachidonic Acid Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC - PubMed Central.

- Cytochrome P450 dependent arachidonic acid metabolism in hemopoietic cells - PubMed.

- Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis - MDPI.

- Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids.

- Roles of cPLA2α and Arachidonic Acid in Cancer - PMC - PubMed Central.

- Arachidonic acid metabolite: Significance and symbolism.

- Evidence for a role of the arachidonic acid cascade in affective disorders: a review - PubMed.

- Fever - Wikipedia.

- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube.

- Arachidonic acid metabolism in health and disease - PMC - NIH.

- Arachidonic acid increases choline acetyltransferase activity in spinal cord neurons through a protein kinase C-mediated mechanism - PubMed.

- Eicosanoid receptor - Wikipedia.

- What are Arachidonic acid inhibitors and how do they work? - Patsnap Synapse.

- Arachidonic acid: Physiological roles and potential health benefits – A review - PMC.

- Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology - NIH.

- Inhibition of the arachidonic acid pathway by several drugs Steroids... - ResearchGate.

- Inflammatory remarks about arachidonic acid - YouTube.

- Arachidonic acid and cancer risk: a systematic review of observational studies - PMC.

- A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - NIH.

- Arachidonic Acid Derivatives and Neuroinflammation - PubMed.

- Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - NIH.

- Metabolite G-protein coupled receptor signaling: Potential regulation of eicosanoids.

- Arachidonic Acid Analysis: Pathways, Study Design, LC-MS/MS - Lipidomics.

- Arachidonic acid as a bioactive molecule - JCI.

- Tools to Study Eicosanoid GPCR Signaling | News & Announcements | Cayman Chemical.

- Pathophysiologic modulation of arachidonate metabolism - PubMed.

- Eicosanoid GPCRs | Literature & Media - Cayman Chemical.

- Arachidonic Acids in Inflammation - Creative Proteomics Blog.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry [escholarship.org]

- 5. Inflammatory Remarks about Arachidonic Acid [nutritionfacts.org]

- 6. Arachidonic Acid Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arachidonic acid induces neuronal death through lipoxygenase and cytochrome P450 rather than cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Arachidonic acid metabolite: Significance and symbolism [wisdomlib.org]

- 15. Fever - Wikipedia [en.wikipedia.org]

- 16. Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 dependent arachidonic acid metabolism in hemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eicosanoid receptor - Wikipedia [en.wikipedia.org]

- 20. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Arachidonic Acid Derivatives and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Arachidonic acid and cancer risk: a systematic review of observational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 28. gpnotebook.com [gpnotebook.com]

- 29. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 30. researchgate.net [researchgate.net]

- 31. Arachidonic Acid Analysis: Pathways, Study Design, LC-MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Inflammatory Fire and Its Resolution: A Guide to the Mechanism of Action of 5,8,11,14-Eicosatetraenoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,11,14-eicosatetraenoic acid, more commonly known as arachidonic acid (ARA), stands at the epicenter of the inflammatory response. This polyunsaturated omega-6 fatty acid, sequestered within the phospholipids of cell membranes, is not merely a structural component but a potent signaling precursor.[1][2] Upon cellular stress or injury, ARA is liberated and serves as the substrate for a cascade of enzymatic reactions, generating a powerful and diverse family of lipid mediators known as eicosanoids.[3][4] These molecules are the principal architects of the inflammatory process, orchestrating everything from the initial vascular changes to the recruitment of immune cells. However, the narrative of arachidonic acid is not one-sided. It is also the progenitor of mediators that actively "turn off" inflammation, guiding the process toward resolution and tissue healing.[5][6] This guide provides a comprehensive exploration of the metabolic pathways of ARA, detailing its dual role in both propagating and resolving inflammation, outlining key experimental methodologies, and discussing its significance as a premier target for therapeutic intervention.

Part 1: The Genesis of a Response - Liberation and Metabolism of Arachidonic Acid

The inflammatory cascade begins with the release of ARA from its storage depot in the cell membrane's phospholipid bilayer. In its esterified form, ARA is inert; its bioactivity is unleashed only upon its liberation into the cytoplasm.

The Critical Release Step: Phospholipase A₂ Activation

Inflammatory stimuli—such as cytokines, pathogen-associated molecular patterns (PAMPs), or physical trauma—trigger the activation of phospholipase A₂ (PLA₂) enzymes.[4][7] These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of membrane phospholipids, releasing free arachidonic acid.[8] This event is the rate-limiting step for the synthesis of all eicosanoids and represents the primary commitment to mounting an inflammatory response.

Caption: Liberation of Arachidonic Acid from the Cell Membrane.

The Three Fates of Arachidonic Acid

Once liberated, free ARA is rapidly metabolized by one of three major enzymatic pathways, each producing a distinct class of eicosanoids with unique biological functions.[4][9] The specific pathway utilized is dependent on the cell type and the enzymatic machinery it expresses.

Caption: The Three Major Enzymatic Pathways of ARA Metabolism.

Part 2: Fueling the Fire - The Pro-Inflammatory Eicosanoids

The initial phase of inflammation is dominated by the production of eicosanoids that promote the classic signs of inflammation: redness, swelling, heat, and pain.

The Cyclooxygenase (COX) Pathway: Architects of Pain and Fever

The COX pathway is arguably the most well-understood route of ARA metabolism, primarily due to its inhibition by nonsteroidal anti-inflammatory drugs (NSAIDs).[10] The pathway is initiated by two key isoforms of the cyclooxygenase enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[11][12]

-

COX-2: An inducible enzyme whose expression is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][13]

Both enzymes catalyze the conversion of ARA into the unstable intermediate Prostaglandin H₂ (PGH₂), which is then acted upon by specific isomerases to produce various prostanoids.[14]

Caption: The Pro-Inflammatory Cyclooxygenase (COX) Pathway.

Table 1: Key Pro-Inflammatory Prostanoids and Their Functions

| Mediator | Key Synthase | Primary Receptors | Core Pro-Inflammatory Actions |

|---|---|---|---|

| Prostaglandin E₂ (PGE₂) | PGE Synthase (PGES) | EP1, EP2, EP3, EP4 | Vasodilation, increased vascular permeability, pain sensitization, fever.[15] |

| Prostaglandin I₂ (PGI₂) | Prostacyclin Synthase | IP | Vasodilation, inhibits platelet aggregation, contributes to pain.[15] |

| Prostaglandin D₂ (PGD₂) | PGD Synthase (PGDS) | DP1, DP2 (CRTH2) | Vasodilation, bronchoconstriction, chemoattractant for eosinophils and T-cells.[15] |

| Thromboxane A₂ (TXA₂) | Thromboxane Synthase | TP | Potent vasoconstrictor, promotes platelet aggregation.[13] |

The Lipoxygenase (LOX) Pathway: Masters of Cell Recruitment

The LOX pathways produce leukotrienes and other hydroxylated derivatives of ARA.[16][17] The 5-lipoxygenase (5-LOX) pathway is particularly critical in inflammation, especially in allergic reactions and asthma.[18]

The activation of 5-LOX requires its translocation to the nuclear membrane, a process facilitated by the 5-Lipoxygenase-Activating Protein (FLAP).[19] 5-LOX converts ARA first into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and then into the unstable epoxide Leukotriene A₄ (LTA₄).[18] LTA₄ is a crucial branch point, leading to the formation of two classes of potent inflammatory mediators:

-

Leukotriene B₄ (LTB₄): Formed by the action of LTA₄ hydrolase, LTB₄ is one of the most powerful chemotactic agents known for neutrophils, attracting them to the site of injury.[5][20]

-

Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): Formed by the conjugation of LTA₄ with glutathione, these mediators (collectively known as cysLTs) cause potent smooth muscle contraction (bronchoconstriction) and increase vascular permeability.[20][21]

Caption: Transcellular Biosynthesis of Lipoxin A₄ (LXA₄).

A Broader Family: Specialized Pro-Resolving Mediators (SPMs)

Lipoxins are the founding members of a superfamily of Specialized Pro-Resolving Mediators (SPMs). This family also includes resolvins, protectins, and maresins, which are derived from omega-3 fatty acids like EPA and DHA. [6][22]The discovery of SPMs has revolutionized our understanding of inflammation, revealing that resolution is an active process that can be pharmacologically targeted.

Table 3: The Superfamily of Specialized Pro-Resolving Mediators (SPMs)

| SPM Family | Precursor Fatty Acid | Core Resolution Actions |

|---|---|---|

| Lipoxins | Arachidonic Acid (ω-6) | Inhibit leukocyte infiltration, stimulate efferocytosis. [6][23] |

| Resolvins (E & D series) | EPA & DHA (ω-3) | Potent anti-inflammatory and pro-resolving actions, reduce pain. [22][24] |

| Protectins/Neuroprotectins | DHA (ω-3) | Inhibit apoptosis, promote neural cell integrity, potent anti-inflammatory effects. [6] |

| Maresins | DHA (ω-3) | Stimulate macrophage phagocytosis, promote tissue regeneration. [6]|

Part 4: Methodologies for Studying ARA-Mediated Inflammation

Validating the role of ARA metabolites in specific inflammatory contexts requires robust experimental models and sensitive analytical techniques.

Experimental Protocol: In Vitro Analysis using LPS-Stimulated Macrophages

This model is a cornerstone for studying the production of pro-inflammatory mediators. [25] Objective: To quantify the production of PGE₂ and LTB₄ from macrophages following an inflammatory challenge.

Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophages in 12-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight. [25]2. Pre-treatment (Optional): Pre-incubate cells with test compounds (e.g., specific enzyme inhibitors) for 1 hour.

-

Stimulation: Challenge the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group. [25]4. Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

Quantification:

-

Analyze PGE₂ and LTB₄ concentrations in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

For broader profiling, perform lipid extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [26]

-

Caption: Workflow for In Vitro Analysis of Eicosanoid Production.

Experimental Protocol: In Vivo Analysis using Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established method for studying chronic inflammation, such as that seen in rheumatoid arthritis, where ARA metabolites are key drivers of pathology. [25] Objective: To evaluate the levels of pro-inflammatory prostaglandins in the serum of arthritic rats.

Methodology:

-

Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Induction: On Day 0, induce arthritis by a single intradermal injection of Freund's Complete Adjuvant into the footpad of the right hind paw.

-

Monitoring: Monitor the development of arthritis daily by measuring paw volume (plethysmometry) and assigning an arthritis score. The non-injected paw serves as a control. [25]4. Sample Collection: On Day 14, at the peak of inflammation, collect blood via cardiac puncture under anesthesia. [25]5. Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

-

Quantification: Extract eicosanoids from the serum and quantify levels of PGE₂, PGD₂, etc., using a validated LC-MS/MS method. [25]

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) Model.

Part 5: Therapeutic Targeting of the Arachidonic Acid Cascade

The central role of ARA metabolites in inflammation makes their biosynthetic pathways prime targets for anti-inflammatory drug development. [4]

-

NSAIDs and COX-2 Inhibitors: Conventional NSAIDs (e.g., ibuprofen, naproxen) non-selectively inhibit both COX-1 and COX-2. [12]Their therapeutic effects (analgesia, anti-inflammation) stem from COX-2 inhibition, while common side effects (e.g., gastric ulcers) result from COX-1 inhibition. [12]This understanding led to the development of selective COX-2 inhibitors (coxibs) to minimize gastrointestinal toxicity. [10]* Leukotriene Modifiers: Drugs targeting the 5-LOX pathway are mainstays in the treatment of asthma. These include 5-LOX inhibitors (e.g., Zileuton) and cysteinyl leukotriene receptor antagonists (e.g., Montelukast), which block the bronchoconstrictive effects of cysLTs. [7][21]* Future Avenues - Resolution Pharmacology: A paradigm shift in the field is moving beyond simply blocking pro-inflammatory signals to actively promoting resolution. Developing stable analogs of lipoxins and other SPMs or drugs that stimulate endogenous SPM production represents a novel and promising therapeutic strategy to treat a host of chronic inflammatory diseases. [22][24]

Conclusion

This compound is a Janus-faced molecule, a single precursor that gives rise to mediators that both ignite and extinguish the inflammatory fire. Its metabolic network, comprised of the COX, LOX, and CYP450 pathways, offers a rich and complex system for physiological regulation and pathological dysregulation. A deep, mechanistic understanding of this cascade has been fundamental to the development of modern anti-inflammatory medicine and continues to pave the way for innovative therapies that harness the body's own resolution programs. For researchers and drug developers, the arachidonic acid cascade remains a critical and highly rewarding field of study.

References

-

Higgins, C. (n.d.). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti... PubMed. Retrieved from [Link]

-

Zeldin, D. C. (2001). Cytochrome P450 pathways of arachidonic acid metabolism. Journal of Biological Chemistry. Retrieved from [Link]

-

Ueno, A., et al. (2003). Roles of prostaglandins and leukotrienes in acute inflammation caused by bacterial infection. PubMed. Retrieved from [Link]

-

Petri, M. H., et al. (2019). Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease. Frontiers in Pharmacology. Retrieved from [Link]

-

Pidgeon, G. P., et al. (2007). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Carcinogenesis. Retrieved from [Link]

-

Bordeleau, M., & Flesch, M. H. (Eds.). (2009). Prostaglandins and Leukotrienes: Mediators of Inflammation in Asthma. Taylor & Francis eBooks. Retrieved from [Link]

-

Katra, B., & Kalsi, R. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. MDPI. Retrieved from [Link]

-

Werz, O. (2002). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. Retrieved from [Link]

-

Stark, K., et al. (1995). Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes. PubMed. Retrieved from [Link]

-

Recchiuti, A., & Serhan, C. N. (2012). Lipoxins, Resolvins, and the Resolution of Inflammation. ResearchGate. Retrieved from [Link]

-

Legrand, C., et al. (2023). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. MDPI. Retrieved from [Link]

-

Ueno, A., et al. (2003). Roles of prostaglandins and leukotrienes in acute inflammation caused by bacterial infection. Retrieved from [Link]

-

Wisdomlib. (2025, August 1). Lipoxygenase pathway: Significance and symbolism. Retrieved from [Link]

-

Serhan, C. N. (2005). Lipoxins and new lipid mediators in the resolution of inflammation. ResearchGate. Retrieved from [Link]

-

Snyder, D. S., et al. (1989). Cytochrome P450 dependent arachidonic acid metabolism in hemopoietic cells. PubMed. Retrieved from [Link]

-

Capdevila, J. H., & Falck, J. R. (2002). Biochemical and Molecular Properties of the Cytochrome P450 Arachidonic Acid Monooxygenases. PubMed. Retrieved from [Link]

-

Wallace, J. L., & Devchand, P. R. (2005). Lipoxins and resolvins in inflammatory bowel disease. Oxford Academic. Retrieved from [Link]

-

Herschman, H. R. (2003). Prostaglandins and leukotrienes: advances in eicosanoid biology. PubMed. Retrieved from [Link]

-

Serhan, C. N. (2017). Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators. Journal of Clinical Investigation. Retrieved from [Link]

-

Wójcik, P., et al. (2021). The proinflammatory role of lipoxygenases in rheumatoid arthritis. Retrieved from [Link]

-

Harris, R. E. (2008). The cyclooxygenase pathway. ResearchGate. Retrieved from [Link]

-

Greger, M. (2011, September 30). Inflammatory Remarks about Arachidonic Acid. NutritionFacts.org. Retrieved from [Link]

-

Samuelsson, B. (1987). Arachidonic acid metabolism: role in inflammation. Semantic Scholar. Retrieved from [Link]

-

Gilroy, D. W., et al. (1999). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Karkucinska-Wieckowska, A., et al. (2020). Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis. MDPI. Retrieved from [Link]

-

O'Lenick, T. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Retrieved from [Link]

-

Wisdomlib. (2025, July 31). COX 2 pathway: Significance and symbolism. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Retrieved from [Link]

-

Biocrates Life Sciences AG. (2020, December 17). Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling. Retrieved from [Link]

-

Zhang, G., et al. (2023). Arachidonic acid metabolism in health and disease. Wiley Online Library. Retrieved from [Link]

-

Jonsson, M., et al. (1990). The inflammatory reaction in an experimental model of open wounds in the rat. The effect of arachidonic acid metabolites. PubMed. Retrieved from [Link]

-

Tallima, H., & El Ridi, R. (2017). Arachidonic acid: Physiological roles and potential health benefits – A review. Journal of Advanced Research. Retrieved from [Link]

-

Hasudungan, A. (2013, May 14). Part I - Aracidonic Acid Metabolites [Video]. YouTube. Retrieved from [Link]

-

Catalyst University. (2018, March 27). PUFAs: Basics of Arachidonic Acid and its Metabolism [Video]. YouTube. Retrieved from [Link]

-

Maciejczyk, M., et al. (2020). Arachidonic Acid as an Early Indicator of Inflammation during Non-Alcoholic Fatty Liver Disease Development. MDPI. Retrieved from [Link]

-

Metabolon, Inc. (n.d.). Eicosatetraenoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Eicosatetraenoic acid. Retrieved from [Link]

-

Weeks, B., et al. (2014). A new model to study the role of arachidonic acid in colon cancer pathophysiology. NIH. Retrieved from [Link]

-

Grant, G. E., et al. (2009). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid. British Journal of Cancer. Retrieved from [Link]

-

Wu, C. C., et al. (2014). Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and Eicosatetraenoic acid. Retrieved from [Link]

-

Guo, X., et al. (2025, May 30). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. PubMed Central. Retrieved from [Link]

-

Yang, K., et al. (2009). Dynamic Simulations on the Arachidonic Acid Metabolic Network. PLoS ONE. Retrieved from [Link]

Sources

- 1. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of prostaglandins and leukotrienes in acute inflammation caused by bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 12. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]

- 18. probiologists.com [probiologists.com]

- 19. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arachidonic acid metabolism: role in inflammation. | Semantic Scholar [semanticscholar.org]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A new model to study the role of arachidonic acid in colon cancer pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Physiological effects of 5,8,11,14-Eicosatetraenoic acid derivatives

An In-Depth Technical Guide to the Physiological Effects of 5,8,11,14-Eicosatetraenoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or arachidonic acid (AA), is a polyunsaturated omega-6 fatty acid that serves as the primary precursor for a vast and complex family of lipid signaling molecules known as eicosanoids.[1] Esterified within the phospholipid bilayer of cellular membranes, its release and subsequent metabolism give rise to potent mediators that regulate a myriad of physiological and pathological processes.[2][3][4] These derivatives are central to inflammation, hemostasis, immune responses, vascular tone, and pain perception.[5][6] Understanding the intricate metabolic pathways that convert arachidonic acid into these bioactive lipids is fundamental for drug development, particularly in the fields of inflammation, cardiovascular disease, and oncology. This guide provides a detailed exploration of the three major enzymatic pathways of AA metabolism—Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP450)—elucidating the physiological effects of their derivatives and outlining key experimental methodologies for their study.

The Genesis of Bioactivity: Liberation of Arachidonic Acid